4-(3-Methylphenyl)pyrimidine
Description
Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemistry
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1 (thiamine). scialert.net The pyrimidine ring system is characterized by its π-deficient nature, a result of the presence of two electronegative nitrogen atoms at the 1 and 3 positions. scialert.netwikipedia.org This electron deficiency makes the 2, 4, and 6 positions of the pyrimidine ring susceptible to nucleophilic attack, while electrophilic substitution is more likely to occur at the 5-position. scialert.netwikipedia.org
The versatility of the pyrimidine core has led to its widespread use as a "privileged scaffold" in drug discovery and development. scialert.net Its ability to form a variety of interactions with biological targets has resulted in a broad spectrum of therapeutic agents with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ontosight.aiontosight.ainih.gov The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with methods like the Biginelli reaction and various multicomponent reactions providing access to a diverse range of substituted pyrimidines. wikipedia.orgnih.gov
Significance of Aryl-Substituted Pyrimidines in Heterocyclic Chemistry
The introduction of an aryl substituent onto the pyrimidine ring, as seen in 4-(3-Methylphenyl)pyrimidine, significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions. Aryl-substituted pyrimidines are a prominent class of compounds in heterocyclic chemistry due to their diverse applications.
In medicinal chemistry, the aryl group can serve as a key pharmacophoric element, engaging in hydrophobic and π-stacking interactions within the binding sites of biological targets like kinases. nih.gov For instance, pyrazolo[3,4-d]pyrimidine scaffolds, which are structurally similar to purines, are recognized for their potential as kinase inhibitors in anticancer therapies. nih.gov The specific nature and substitution pattern of the aryl ring can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
Beyond pharmaceuticals, aryl-substituted pyrimidines are also explored in materials science. Their rigid structures and potential for π-π stacking make them attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Research Trajectories for this compound and Related Scaffolds
Research involving this compound and structurally related compounds is proceeding along several key trajectories. A primary focus is the synthesis of novel analogs and derivatives to expand the chemical space and explore their structure-activity relationships (SAR). This involves modifying the substitution pattern on both the pyrimidine and the phenyl rings to modulate biological activity or material properties.
For example, in the context of medicinal chemistry, research efforts are directed towards the design and synthesis of derivatives that can act as specific enzyme inhibitors or receptor modulators. ontosight.ainih.gov This often involves computational studies, such as molecular docking, to predict the binding modes of these compounds with their target proteins, guiding the design of more potent and selective molecules. nih.govnih.gov
Another significant research avenue is the development of more efficient and sustainable synthetic methodologies for the preparation of these compounds. This includes the use of novel catalysts and reaction conditions to improve yields, reduce waste, and simplify purification processes. nih.gov The exploration of the photophysical properties of these compounds also continues to be an area of interest for their potential application in materials science.
Chemical Properties of this compound
The fundamental characteristics of this compound are defined by its chemical structure, comprising a pyrimidine ring linked to a 3-methylphenyl (m-tolyl) group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C11H10N2 | sigmaaldrich.comuni.lu |
| Molecular Weight | 170.21 g/mol | uni.lu |
| CAS Number | 302913-74-2 | sigmaaldrich.com |
| Appearance | Not explicitly stated, but related pyrimidines are often crystalline solids. | scialert.net |
| Solubility | Not explicitly stated, but likely soluble in organic solvents. | |
| Monoisotopic Mass | 170.0844 Da | uni.lu |
This table is based on available data and may not be exhaustive.
Synthesis and Characterization
The synthesis of this compound can be achieved through various established methods for the formation of substituted pyrimidines. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. Specifically for this compound, a plausible route would be the reaction of a suitable precursor bearing the 3-methylphenyl group with a reagent that provides the pyrimidine ring.
While specific synthesis details for this compound are not extensively documented in the provided search results, general methods for preparing 4-arylpyrimidines are well-known. These often involve the reaction of an appropriate chalcone (B49325) with formamide (B127407) or the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a halogenated pyrimidine and a tolylboronic acid or stannane (B1208499) derivative.
Characterization of the synthesized compound would typically involve a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals for the pyrimidine and methylphenyl groups.
Mass Spectrometry (MS): This technique would verify the molecular weight of the compound. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule.
Structure
3D Structure
Properties
CAS No. |
302913-74-2 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-3-2-4-10(7-9)11-5-6-12-8-13-11/h2-8H,1H3 |
InChI Key |
UWGWMSXXXGWLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 3 Methylphenyl Pyrimidine
Conventional and Modern Synthetic Strategies for Pyrimidine (B1678525) Construction
The construction of the 4-(3-Methylphenyl)pyrimidine framework can be approached through several reliable and adaptable synthetic routes. These methods include building the molecule sequentially from precursors, forming the heterocyclic ring via cyclization, and creating the key aryl-pyrimidine bond through cross-coupling reactions.
Multi-Step Synthesis from Precursors
A common and flexible multi-step approach involves the initial synthesis of a functionalized pyrimidine ring, which is then elaborated in a subsequent step to introduce the 3-methylphenyl group. A typical sequence begins with the preparation of a pyrimidine bearing a leaving group, such as a halogen, at the 4-position.
For instance, 4-chloropyrimidine (B154816) can be synthesized and then coupled with a suitable organometallic reagent derived from 3-methylbenzene. This two-step process allows for the independent optimization of both the ring formation and the arylation steps. Another multi-step strategy involves the ultrasound-promoted cyclocondensation of β-keto esters with amidines to form 4-pyrimidinols. organic-chemistry.org These intermediates can then be tosylated and subsequently subjected to a Suzuki-Miyaura cross-coupling reaction to yield the final 4-arylpyrimidine product. organic-chemistry.org
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction between a 1,3-dielectrophile and a C-N-C synthon like an amidine. wikipedia.org To synthesize this compound, a suitable precursor would be 1-(3-methylphenyl)-1,3-butanedione, which can undergo cyclocondensation with formamide (B127407) or other ammonia (B1221849) sources.
Modern annulation strategies provide efficient pathways to the pyrimidine core. These include [3+3], [4+2], and [5+1] cycloaddition approaches. mdpi.comnih.gov For example, a [3+3] cycloaddition can be achieved through the reaction of α,β-unsaturated ketones with amidines. mdpi.com A copper-catalyzed [3+3] annulation of saturated ketones with amidines proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to form the pyrimidine ring. organic-chemistry.org Similarly, other strategies like the reaction of β-enaminonamide intermediates or the cyclization of activated acetophenone-formamide conjugates offer alternative routes. organic-chemistry.orggrowingscience.com
Cross-Coupling Methodologies for Aryl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the pyrimidine ring and the 3-methylphenyl group. The Suzuki-Miyaura coupling is particularly prevalent due to its mild conditions and high functional group tolerance. libretexts.orgmdpi.com This reaction typically involves the coupling of a halopyrimidine, such as 4-chloropyrimidine, with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov
Various palladium catalysts, including Pd(PPh₃)₄ and Pd(OAc)₂, often supported by phosphine (B1218219) ligands, are effective for this transformation. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. mdpi.com This methodology is highly reliable for creating diversely substituted arylpyrimidines.
One-Pot and Multi-Component Approaches to Pyrimidine Synthesis
To improve efficiency and sustainability, one-pot and multi-component reactions (MCRs) have been developed for pyrimidine synthesis. researchgate.net These methods combine several reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. MCRs are particularly attractive as they allow for the rapid generation of a library of compounds from simple, readily available starting materials. thieme-connect.comacs.org
A notable example is the iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form the substituted pyrimidine regioselectively. acs.orgorganic-chemistry.org Another approach is a three-component reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by NH₄I under solvent-free conditions, which provides a broad range of substituted pyrimidines. organic-chemistry.org Zinc chloride has also been used to catalyze a three-component coupling of enamines (or methyl ketones), triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org
Table 1: Representative One-Pot and Multi-Component Reactions for Pyrimidine Synthesis
| Reaction Type | Components | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN₅P-Ir-pincer complex | Regioselective, sustainable, forms C-C and C-N bonds via condensation/dehydrogenation. | acs.orgorganic-chemistry.org |
| Three-Component Tandem Reaction | Ketone, NH₄OAc, DMF-DMA | NH₄I | Metal- and solvent-free, broad substrate scope, gram-scale applicability. | organic-chemistry.org |
| ZnCl₂-Catalyzed Three-Component Coupling | Enamine/Ketone, Triethyl orthoformate, NH₄OAc | ZnCl₂ | Single-step synthesis of mono- and di-substituted pyrimidines. | organic-chemistry.org |
| Oxidative [3+2+1] Annulation | Amidine, Ketone, N,N-dimethylaminoethanol | None specified (oxidative) | Eco-friendly, uses N,N-dimethylaminoethanol as a one-carbon source. | organic-chemistry.org |
Catalytic Systems in the Formation of this compound Scaffolds
The synthesis of pyrimidines, including this compound, heavily relies on various catalytic systems to enhance reaction rates, yields, and selectivity. mdpi.com
Palladium Catalysts: As mentioned, palladium complexes are essential for cross-coupling reactions. Catalysts like Pd(OAc)₂ and Pd(PPh₃)₄, often paired with phosphine ligands such as SPhos or XPhos, are highly effective for Suzuki-Miyaura couplings that form the aryl-pyrimidine bond. libretexts.orgresearchgate.netnih.gov Palladacycles have also been developed as thermally stable and robust catalysts for these transformations. libretexts.org
Copper Catalysts: Copper(II) is a powerful catalyst for the cycloaddition of alkynes with nitrogen-containing molecules like amidines. mdpi.com Copper-catalyzed [3+3] annulation of saturated ketones with amidines provides an efficient route to pyrimidines via a cascade reaction. organic-chemistry.org
Iridium Catalysts: Pincer-type iridium complexes have emerged as highly efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. thieme-connect.comacs.orgorganic-chemistry.org These catalysts mediate a sustainable process involving condensation and acceptor-less dehydrogenation. acs.org
Other Metal and Organocatalysts: Other metals like zinc (as ZnCl₂) have been used to catalyze three-component couplings. organic-chemistry.org Gold complexes can catalyze the [2+2+2] cycloaddition of ynamides with nitriles. mdpi.com In addition, organocatalysts such as p-toluenesulfonic acid (p-TsOH) and even simple bases are employed in various condensation and cyclization strategies. nih.gov
Table 2: Catalytic Systems for Pyrimidine Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | Suzuki-Miyaura Cross-Coupling | libretexts.orgresearchgate.net |
| Copper | Cu(II) salts | Cycloaddition, [3+3] Annulation | organic-chemistry.orgmdpi.com |
| Iridium | PN₅P-Ir-pincer complex | Multicomponent Synthesis from Alcohols | thieme-connect.comacs.org |
| Zinc | ZnCl₂ | Three-Component Coupling | organic-chemistry.org |
| Gold | Ph₃PAuNTf₂ | [2+2+2] Cycloaddition | mdpi.com |
| Organocatalyst | p-TsOH, TFA | Cyclocondensation | mdpi.comnih.gov |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new synthetic routes.
For cyclocondensation reactions , the mechanism generally begins with the condensation of one of the carbonyl groups of the 1,3-dicarbonyl precursor with the amidine. rsc.org This is followed by an intramolecular cyclization where a nitrogen atom attacks the second carbonyl group. The final step is a dehydration or oxidative aromatization event that leads to the stable pyrimidine ring. mdpi.com
In the case of the Suzuki-Miyaura cross-coupling , the catalytic cycle is well-established. libretexts.org It involves three main steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 4-halopyrimidine, forming a Pd(II) complex. libretexts.orgchemrxiv.org
Transmetalation: The organoborane (3-methylphenylboronic acid), activated by a base, transfers the 3-methylphenyl group to the palladium center, displacing the halide. libretexts.orgpku.edu.cn This is often the rate-determining step. pku.edu.cn
Reductive Elimination: The two organic groups (the pyrimidinyl and 3-methylphenyl moieties) on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Mechanistic studies, including kinetic analyses and computational modeling, have provided deep insights into these pathways, revealing the roles of intermediates, transition states, and the precise function of the catalyst and additives. nih.govrsc.orgchemrxiv.orgpku.edu.cn
Reaction Intermediates and Transition States
The key intermediates in the catalytic cycle are:
Pd(0)L₂ species: This is the active catalytic species, typically a palladium complex with phosphine ligands (L).
Oxidative Addition Complex (R¹-Pd(II)L₂-X): Formed by the reaction of the active Pd(0) catalyst with the pyrimidine halide (e.g., 4-chloropyrimidine). In this step, the palladium is oxidized from Pd(0) to Pd(II).
Transmetalation Intermediate: This intermediate is formed after the reaction of the oxidative addition complex with the organoboron reagent (3-methylphenylboronic acid), which is activated by a base. The 3-methylphenyl group is transferred from the boron atom to the palladium center, displacing the halide.
Reductive Elimination Complex (R¹-Pd(II)L₂-R²): This transient species contains both the pyrimidine and the 3-methylphenyl groups bonded to the palladium center.
The transitions between these intermediates are characterized by specific transition states:
Transmetalation Transition State: This involves the transfer of the aryl group from the boronate complex to the palladium center. The structure of this transition state is influenced by the nature of the base, solvent, and ligands.
Reductive Elimination Transition State: This is the final step in the formation of the C-C bond, where the this compound product is released from the palladium center, regenerating the active Pd(0) catalyst.
Computational studies on similar Suzuki-Miyaura reactions provide insights into the geometries and energies of these transition states. For example, density functional theory (DFT) calculations on the coupling of bromobenzene (B47551) with phenylboronic acid have elucidated the bond-breaking and bond-forming events at the transition states and the relative energies of the intermediates. nih.gov
Kinetics and Thermodynamics of Pyrimidine Formation
The kinetics and thermodynamics of the formation of this compound via the Suzuki-Miyaura reaction are crucial for optimizing reaction conditions and understanding the reaction's feasibility and efficiency. As with the intermediates and transition states, specific kinetic and thermodynamic parameters for this particular reaction are not extensively documented. However, general principles and data from related systems offer valuable insights.
Kinetics:
The rate of the Suzuki-Miyaura reaction is influenced by several factors:
Nature of the Halide: The reactivity of the pyrimidine halide follows the general trend I > Br > Cl > F. Therefore, 4-iodopyrimidine (B154834) would be expected to react faster than 4-chloropyrimidine.
Catalyst and Ligands: The choice of palladium precursor and phosphine ligands significantly impacts the reaction rate. Electron-rich and bulky phosphine ligands often enhance the rates of oxidative addition and reductive elimination. nih.gov
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, although it may also lead to undesired side reactions.
Kinetic studies of Suzuki cross-coupling reactions often show that the oxidative addition is the rate-determining step. libretexts.org For instance, kinetic analysis of the Suzuki coupling of 4-bromoanisole (B123540) with phenylboronic acid using a palladium nanoparticle catalyst provided a mathematical model to describe the reaction progress. nih.gov
Thermodynamics:
Table 1: General Activation Energies for Steps in a Suzuki-Miyaura Coupling Reaction (Illustrative Values)
| Reaction Step | Typical Activation Energy (kcal/mol) | Notes |
| Oxidative Addition | 10 - 20 | Often the rate-determining step. |
| Transmetalation | 5 - 15 | Can be influenced by the choice of base. |
| Reductive Elimination | 5 - 10 | Generally a low-energy barrier step. |
Note: These are generalized values and can vary significantly depending on the specific substrates, catalyst, ligands, and reaction conditions.
Spectroscopic Data for this compound Remains Elusive in Scientific Literature
A comprehensive search of scientific databases and chemical literature has revealed a notable absence of detailed spectroscopic characterization data for the specific chemical compound, this compound. Despite extensive queries for its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, no dedicated scholarly articles or spectral databases containing the complete experimental parameters for this isolated molecule could be located.
The investigation specifically sought to collate information for an in-depth analysis of the compound's structural features through advanced spectroscopic techniques. The intended scope was to cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (such as COSY, HMQC, and HMBC), as well as Fourier Transform Infrared (FTIR) and Raman spectroscopy.
While numerous studies feature compounds containing the this compound moiety as a structural component, these articles focus on the synthesis and characterization of larger, more complex molecules. The spectroscopic data presented in these publications reflects the entire molecular structure of the derivatives, making it impossible to isolate the precise spectral signatures of the this compound core.
Consequently, the creation of a detailed article with specific data tables for chemical shifts, coupling constants, and vibrational frequencies, as initially planned, cannot be fulfilled at this time due to the lack of available primary data in the public domain. Further experimental work to synthesize and characterize this compound would be required to generate the necessary spectroscopic information for the advanced analysis outlined.
Advanced Spectroscopic and Structural Characterization of 4 3 Methylphenyl Pyrimidine
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a very high degree of accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules that have the same nominal mass but different chemical formulas.
For 4-(3-Methylphenyl)pyrimidine, HRMS would be used to confirm its elemental composition of C₁₁H₁₀N₂. The instrument measures the mass of the molecular ion so precisely that the resulting value is unique to that specific formula. This confirmation is a critical step in verifying the identity of a synthesized compound.
Table 1: Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂ |
| Calculated Exact Mass ([M]) | 170.08440 |
| Calculated m/z for [M+H]⁺ | 171.09222 |
This table represents theoretical values that would be confirmed by HRMS analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or fragile molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer. umd.edu
When analyzing this compound in positive ion mode, the basic nitrogen atoms on the pyrimidine (B1678525) ring are readily protonated. umd.edu This would result in the formation of a prominent protonated molecular ion, [M+H]⁺. The mass spectrum would therefore be expected to show a strong signal at an m/z corresponding to the mass of the molecule plus the mass of a proton. By adjusting the instrument's parameters, fragmentation of the molecular ion can be induced, providing valuable structural information. The fragmentation pattern can reveal details about the stability of the molecule and the strength of the bond connecting the phenyl and pyrimidine rings.
Table 2: Expected ESI-MS Data for this compound
| Ion Species | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 171.09 | Protonated molecular ion (base peak) |
This table outlines the expected primary ion and potential types of fragments in an ESI-MS experiment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's structure in the solid state.
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound must first be grown. carleton.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. preprints.org
The analysis would yield precise data on the geometry of the molecule, including the planarity of the pyrimidine ring and the dihedral angle between the planes of the phenyl and pyrimidine rings. This provides crucial insight into the molecule's preferred conformation in the solid state. While specific experimental data for this compound is not available in the surveyed literature, Table 3 lists the key parameters that would be determined from such an analysis.
Table 3: Crystallographic Parameters to be Determined for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes (in Å). |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in °). |
| Volume (V) | The volume of the unit cell (in ų). |
| Z | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise intramolecular distances and angles. |
This table lists the standard crystallographic data obtained from a single-crystal X-ray diffraction experiment.
Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which share the same chemical formula but have different arrangements of molecules in the crystal lattice. google.commdpi.com These different forms, or polymorphs, can exhibit distinct physical properties, such as melting point, solubility, and stability. researchgate.net
An investigation into the polymorphism of this compound would involve attempting to crystallize the compound under various conditions (e.g., from different solvents, at different temperatures). researchgate.net The resulting crystalline solids would be analyzed using techniques like X-ray Powder Diffraction (XRPD) to identify different polymorphic forms.
Each polymorph would have a unique crystal structure, potentially featuring different molecular conformations. For instance, the dihedral angle between the phenyl and pyrimidine rings could vary between different polymorphs due to different crystal packing forces. Understanding the polymorphic landscape of a compound is critical, particularly in the pharmaceutical and materials sciences.
Table 4: Hypothetical Comparison of Two Polymorphs of this compound
| Property | Polymorph A | Polymorph B |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Density (calculated) | Lower | Higher |
| Melting Point | Lower | Higher |
This table provides a hypothetical example of how the properties of two different polymorphs would be presented.
Computational Chemistry and Theoretical Investigations of 4 3 Methylphenyl Pyrimidine
Electronic Structure and Molecular Geometry Optimizations
The precise arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior. Computational chemistry provides powerful tools to determine these characteristics, offering a theoretical lens into the molecule's stable three-dimensional structure.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to predict their optimized geometries and electronic properties. nih.govresearchgate.net
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. medium.com For 4-phenylpyrimidine (B189444) (4-PPy), calculations are typically performed using the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.net This level of theory has been shown to produce theoretical geometric parameters that are in good agreement with experimental data from X-ray crystallography for similar structures. nih.govbohrium.com
The optimized structure of 4-PPy shows specific bond lengths and angles that define its shape. For instance, within the pyrimidine ring, the N₁–C₄ and N₁–C₁₂ bond lengths are calculated to be approximately 1.345 Å and 1.331 Å, respectively, while the N₂–C₁₁ and N₂–C₁₂ bond lengths are around 1.337 Å and 1.335 Å. nih.gov The carbon-carbon bond lengths in both the phenyl and pyrimidine rings vary, reflecting their different bonding environments. nih.gov The dihedral angle between the pyrimidine and phenyl rings is a critical parameter, indicating the degree of twist between the two aromatic systems.
Table 1: Selected Optimized Geometrical Parameters for 4-Phenylpyrimidine (4-PPy) using DFT
The following table is based on data for 4-phenylpyrimidine (4-PPy), a close structural analogue of 4-(3-Methylphenyl)pyrimidine. Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level. nih.gov
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Lengths | ||
| N₁–C₄ | 1.345 Å | |
| N₁–C₁₂ | 1.331 Å | |
| N₂–C₁₁ | 1.337 Å | |
| N₂–C₁₂ | 1.335 Å | |
| C-C (ring) | 1.387 - 1.484 Å | |
| C-H (ring) | 1.082 - 1.087 Å | |
| Bond Angles | ||
| C₁₂-N₁-C₄ | 115.7° | |
| C₁₁-N₂-C₁₂ | 116.5° | |
| N₁-C₁₂-N₂ | 127.3° | |
| Dihedral Angle | ||
| N₂-C₁₂-C₅-C₁₀ | 158.4° |
Ab Initio and Semi-Empirical Methods
Beyond DFT, other computational methods are available for theoretical investigations. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. ictp.itnih.gov These methods can provide highly accurate results, especially with extensive basis sets, but are often more computationally demanding than DFT. nih.gov
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative. uni-muenchen.dempg.de These methods simplify the complex equations of quantum mechanics and incorporate parameters derived from experimental data to compensate. uni-muenchen.dewikipedia.org This parameterization makes them computationally efficient and suitable for very large molecular systems, though they may be less reliable for systems involving interactions not well-represented in their parameterization set. uni-muenchen.deresearchgate.net While PM3 and AM1 are based on the same theoretical formalism, they differ in how the parameters are derived and in the functions used to describe core repulsion. wikipedia.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic transitions and its propensity to act as an electron donor or acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. For 4-phenylpyrimidine, DFT calculations show that the HOMO is predominantly localized on the phenyl ring. nih.gov This indicates that the phenyl portion of the molecule is the most susceptible to electrophilic attack, as it is the primary site of electron-donating capability.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the innermost orbital without electrons and serves as the electron acceptor. In 4-phenylpyrimidine, the LUMO is primarily distributed over the pyrimidine ring. nih.gov This suggests that the pyrimidine moiety is the electron-deficient part of the molecule and is the most likely site for nucleophilic attack. The distinct localization of the HOMO on the phenyl ring and the LUMO on the pyrimidine ring points to an intramolecular charge transfer character upon electronic excitation.
Table 2: Frontier Molecular Orbital Energies for 4-Phenylpyrimidine (4-PPy)
The following table is based on data for 4-phenylpyrimidine (4-PPy), a close structural analogue of this compound. Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level in the gas phase. nih.gov
| Orbital | Energy (eV) |
| E(HOMO) | -6.65 eV |
| E(LUMO) | -1.21 eV |
| Energy Gap (ΔE) | 5.44 eV |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netmdpi.com It plots the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net
For 4-phenylpyrimidine, the MEP map clearly illustrates this charge separation. The most negative potential is concentrated around the two nitrogen atoms of the pyrimidine ring due to the high electronegativity and lone pairs of electrons on these atoms. nih.govresearchgate.net This makes the nitrogen atoms the primary sites for electrophilic and hydrogen-bonding interactions. Conversely, the hydrogen atoms of the molecule are characterized by positive potential (blue regions), identifying them as electrophilic sites. The phenyl ring shows a region of relatively neutral potential, consistent with its role as the primary location of the HOMO. nih.gov This detailed mapping provides valuable information for predicting how the molecule will interact with other chemical species.
Simulated Spectroscopic Properties (IR, Raman, UV-Vis)
Computational methods offer a powerful tool for predicting the spectroscopic signatures of molecules, providing valuable data for their identification and characterization. For this compound, density functional theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in simulating its vibrational and electronic spectra. nih.gov
A theoretical investigation of the closely related 4-phenylpyrimidine reveals key spectroscopic features that are anticipated to be largely conserved in this compound, with minor shifts attributable to the methyl group's electronic and steric influence.
Infrared (IR) and Raman Spectroscopy: The simulated IR and Raman spectra are characterized by distinct vibrational modes. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. The pyrimidine ring breathing modes and C-C stretching vibrations within both the pyrimidine and phenyl rings give rise to a series of bands in the 1600-1300 cm⁻¹ range. The presence of the methyl group introduces additional C-H stretching and bending vibrations. A comparative analysis of experimental and theoretically obtained spectral data for similar molecules shows good agreement, validating the computational approach. nih.govresearchgate.net
UV-Vis Spectroscopy: The electronic absorption properties can be predicted using time-dependent DFT (TD-DFT). The simulated UV-Vis spectrum of 4-phenylpyrimidine, calculated in various solvents, provides insight into the electronic transitions. researchgate.net The primary absorptions are typically due to π→π* transitions within the aromatic system. The introduction of the methyl group on the phenyl ring in this compound is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature.
| Spectroscopic Technique | Predicted Wavenumber/Wavelength Range | Corresponding Vibrational/Electronic Transitions |
| IR Spectroscopy | 3100-3000 cm⁻¹ | Aromatic C-H stretching |
| 1600-1300 cm⁻¹ | Pyrimidine and Phenyl ring C-C stretching | |
| C-H bending and other fingerprint vibrations | ||
| Raman Spectroscopy | 3100-3000 cm⁻¹ | Aromatic C-H stretching |
| 1600-1300 cm⁻¹ | Ring breathing and stretching modes | |
| UV-Vis Spectroscopy | ~250-300 nm | π→π* transitions |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis helps in identifying the most stable arrangement of the atoms in space.
For 4-phenylpyrimidine, computational studies have shown that the molecule is not perfectly planar in its lowest energy state. nih.gov The phenyl group is slightly twisted with respect to the pyrimidine ring. This torsional angle is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogens on the pyrimidine ring.
Analysis of Intra- and Intermolecular Interactions
The non-covalent interactions within and between molecules of this compound are fundamental to its solid-state structure and macroscopic properties.
Hydrogen Bonding Networks
The pyrimidine ring in this compound contains two nitrogen atoms that can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as water or alcohols, these nitrogen atoms can participate in the formation of hydrogen bonding networks. acs.orgnih.gov Computational studies on pyrimidine-water complexes have shown that hydrogen bonding to the nitrogen atoms leads to specific geometric arrangements and vibrational frequency shifts. nih.gov In the solid state, if the crystal packing allows, weak C-H···N hydrogen bonds may also be present, where a hydrogen atom from a neighboring molecule interacts with one of the pyrimidine nitrogens.
Hirshfeld Surface and 2D Fingerprint Plots
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on this plot are characteristic of different types of interactions. For instance, sharp spikes in the fingerprint plot are indicative of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less specific contacts like van der Waals forces.
| Interaction Type | Expected Contribution to Hirshfeld Surface | Characteristic Feature in 2D Fingerprint Plot |
| H···H | High | Large, diffuse region |
| C···H/H···C | Significant | "Wing-like" features |
| N···H/H···N | Moderate | Sharp spikes (if strong H-bonds are present) |
| π-π stacking | Variable | Can appear as characteristic patterns in the fingerprint plot |
Theoretical Studies of Reaction Mechanisms and Energetics
Computational chemistry can provide deep insights into the mechanisms and energy profiles of chemical reactions. For pyrimidine derivatives, theoretical studies have been employed to investigate various reaction types, including nucleophilic aromatic substitution (S_NAr). rsc.org
The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack. The energetics of such reactions, including the activation energies and reaction enthalpies, can be calculated using DFT methods. The reaction mechanism can be elucidated by identifying the transition state structures and any intermediate species along the reaction pathway.
While specific theoretical studies on the reaction mechanisms of this compound are scarce, studies on related systems, such as the aminolysis of chloropyrimidines, have detailed the stepwise and concerted pathways that can be operative. rsc.org The presence of the 3-methylphenyl substituent can influence the reactivity of the pyrimidine ring through its electronic effects. The methyl group, being weakly electron-donating, might slightly decrease the susceptibility of the pyrimidine ring to nucleophilic attack compared to an unsubstituted phenyl ring.
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. springernature.comresearchgate.netmdpi.com This approach is instrumental in predicting the properties of new or untested compounds based on their molecular structure, thereby accelerating materials science and drug discovery research by minimizing the need for extensive experimental work. springernature.comresearchgate.net For this compound, QSPR models can provide valuable insights into its intrinsic chemical attributes by linking its molecular descriptors to various properties.
The development of a robust QSPR model involves several key steps, including the selection of a dataset of molecules with known properties, the calculation of molecular descriptors, the development of a mathematical equation linking the descriptors to the property of interest using statistical methods, and rigorous model validation. researchgate.net
Molecular Descriptors in QSPR Studies of Pyrimidine Derivatives
A wide array of molecular descriptors can be calculated to represent the structural and chemical characteristics of a molecule. These descriptors are broadly categorized into several classes:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and shape indices.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and provide information about the molecule's size and shape.
Electronic Descriptors: These relate to the electron distribution in the molecule and include properties such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). siftdesk.orgscirp.org
Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polarizability, which are crucial for understanding a molecule's behavior in different environments. taylorandfrancis.com
In the context of pyrimidine derivatives, researchers have successfully employed various descriptors to model properties ranging from biological activities to physicochemical characteristics like corrosion inhibition. taylorandfrancis.comresearchgate.net For this compound, a combination of electronic, steric, and lipophilic descriptors would be essential to build a comprehensive QSPR model.
Table 1: Examples of Molecular Descriptors Relevant for QSPR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Potential Property Correlation |
| Electronic | Dipole Moment (µ) | Polarity, solubility |
| HOMO Energy | Electron-donating ability, reactivity | |
| LUMO Energy | Electron-accepting ability, reactivity | |
| Steric | Molar Refractivity (MR) | Molecular volume, polarizability, receptor binding |
| van der Waals Volume | Molecular size, steric hindrance | |
| Lipophilic | LogP | Membrane permeability, solubility in non-polar solvents |
Development and Validation of QSPR Models
Once a set of relevant descriptors is calculated for a series of pyrimidine derivatives, statistical methods are used to develop the QSPR model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the dependent property to the most influential descriptors. siftdesk.orgscirp.orgnih.gov More advanced non-linear methods like Artificial Neural Networks (ANN) can also be employed to capture more complex relationships between structure and property. nih.gov
The predictive power of a QSPR model is assessed through rigorous validation. nih.gov Internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using an independent test set of compounds are crucial to ensure the model's robustness and generalizability. researchgate.netnih.govresearchgate.net Key statistical parameters used to evaluate a QSPR model are presented in Table 2.
Table 2: Statistical Parameters for QSPR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | Indicates the standard deviation of the residuals (prediction errors). | As low as possible |
| F-statistic | A statistical test to assess the overall significance of the regression model. | High value |
Application to this compound
While specific QSPR models for this compound are not extensively reported in the public domain, the principles derived from studies on analogous pyrimidine derivatives can be applied. For instance, a hypothetical QSPR model for predicting a specific property (e.g., solubility) of a series of substituted phenylpyrimidines might take the following form:
Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where 'c' represents the regression coefficients determined from the statistical analysis. By inputting the calculated descriptor values for this compound into such a validated model, one could predict its intrinsic properties. These theoretical predictions are invaluable for guiding further experimental investigations and for the rational design of new pyrimidine derivatives with desired characteristics. thieme-connect.commdpi.com
Coordination Chemistry of 4 3 Methylphenyl Pyrimidine As a Ligand
Design Principles for 4-(3-Methylphenyl)pyrimidine as a Chelating Agent
The design of this compound as a chelating agent is predicated on the fundamental electronic and structural features of the pyrimidine (B1678525) ring. Pyrimidine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, offers built-in coordination sites. researchgate.net The lone pair of electrons on each nitrogen atom allows it to act as a Lewis base, donating electron density to a metal center to form a coordinate bond.
The effectiveness of a pyrimidine-based molecule as a chelating agent often relies on the presence of two or more adjacent nitrogen atoms or other donor atoms that can bind to a single metal ion, forming a stable chelate ring. nih.gov In the case of this compound, the two nitrogen atoms within the pyrimidine ring are the primary coordination sites. The geometry of the pyrimidine ring allows for the potential of bidentate chelation, where both nitrogen atoms bind to the metal center.
The introduction of a 3-methylphenyl group at the 4-position of the pyrimidine ring serves several key design purposes:
Steric Influence : The tolyl group introduces steric bulk, which can influence the coordination geometry of the resulting metal complex. This steric hindrance can affect the number of ligands that can coordinate to the metal center and can favor specific isomers.
Electronic Modulation : The methyl group is an electron-donating group, which can increase the electron density on the pyrimidine ring through inductive effects. This enhanced electron density on the nitrogen atoms can strengthen the ligand-metal bond.
Solubility : The lipophilic nature of the phenyl group can enhance the solubility of both the free ligand and its metal complexes in organic solvents, which is advantageous for synthesis and characterization. google.com
The strategic placement of substituents is a common tactic in ligand design to fine-tune the electronic properties and, consequently, the stability and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyrimidine-based ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. cu.edu.egresearchgate.net A common synthetic route is the refluxing of a stoichiometric mixture of the ligand and a metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) in an alcoholic solvent such as ethanol (B145695) or methanol. cu.edu.egekb.eg
The general reaction can be represented as: n[this compound] + MClₓ → [M(this compound)ₙClₓ]
The resulting solid complexes can be isolated by filtration, washed with the solvent, and dried. researchgate.net Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. Standard analytical techniques employed include:
Elemental Analysis (C, H, N) : To determine the empirical formula and confirm the stoichiometry of the metal-to-ligand ratio. researchgate.net
Infrared (IR) Spectroscopy : To identify the coordination sites of the ligand. The coordination of the pyrimidine nitrogen atoms to the metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N and other ring stretching modes. ekb.eg The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. cu.edu.eg
UV-Visible Spectroscopy : To study the electronic transitions within the complex. Shifts in the π → π* and n → π* transitions of the ligand upon coordination provide evidence of complex formation. cu.edu.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra can show shifts in the signals of the protons and carbons near the coordination sites upon complexation. ekb.egmdpi.com
Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which provides information about the oxidation state and the geometry of the central metal ion. researchgate.net
Molar Conductance Measurements : To determine whether the anions (e.g., chloride) are inside or outside the coordination sphere, thus indicating the electrolytic nature of the complex. cu.edu.eg
Table 1: Representative Physical and Analytical Data for Hypothetical Metal Complexes of this compound (L)
| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
|---|---|---|---|---|---|
| [Co(L)₂Cl₂] | Blue | 75 | >250 | 15 | 4.8 |
| [Ni(L)₂Cl₂] | Green | 80 | >250 | 12 | 3.1 |
| [Cu(L)₂Cl₂] | Greenish-Blue | 82 | 230 | 18 | 1.9 |
| [Zn(L)₂Cl₂] | White | 85 | >250 | 10 | Diamagnetic |
Investigation of Ligand Coordination Modes and Metal Geometries
The coordination mode of this compound is primarily expected to be as a monodentate or a bridging bidentate ligand through its two nitrogen atoms. In many pyrimidine complexes, the ligand coordinates in a bidentate fashion, leading to the formation of a stable four-membered chelate ring, although bridging between two metal centers is also possible. researchgate.net
The geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.
Octahedral Geometry : For transition metals like Co(II) and Ni(II), an octahedral geometry is common, often formulated as [M(L)₂X₂], where L is the bidentate pyrimidine ligand and X is a monodentate anion like chloride. researchgate.netresearchgate.net
Tetrahedral Geometry : This geometry can be adopted by complexes of metals such as Zn(II) or in cases where steric hindrance from the bulky ligands prevents the formation of an octahedral complex. nih.govnih.gov
Square Planar Geometry : This is often observed for d⁸ metal ions like Ni(II) under certain conditions, and for Cu(II) complexes, which can also exhibit a distorted square planar or square pyramidal geometry. ekb.egnih.gov
X-ray crystallography is the definitive method for determining the precise coordination mode and geometry of these complexes. However, spectroscopic and magnetic data can provide strong evidence for the proposed structures. researchgate.net
Electronic and Spectroscopic Properties of Metal Complexes
The electronic and spectroscopic properties of the metal complexes of this compound are a direct consequence of the metal-ligand interactions.
Infrared (IR) Spectroscopy : Upon complexation, the IR spectrum of the ligand undergoes noticeable changes. The stretching vibration of the C=N bond within the pyrimidine ring, typically observed in the free ligand, may shift to a lower or higher frequency in the complex, indicating the involvement of the nitrogen atom in coordination. royalsocietypublishing.org The appearance of new, low-frequency bands, which are absent in the free ligand's spectrum, can be assigned to the M-N stretching vibrations, providing direct evidence of coordination. cu.edu.eg
Table 2: Key IR Spectral Data (cm⁻¹) for this compound (L) and its Hypothetical Complexes
| Compound | ν(C=N) | ν(M-N) |
|---|---|---|
| L | ~1570 | - |
| [Co(L)₂Cl₂] | ~1555 | ~450 |
| [Ni(L)₂Cl₂] | ~1558 | ~455 |
| [Cu(L)₂Cl₂] | ~1560 | ~460 |
| [Zn(L)₂Cl₂] | ~1550 | ~445 |
Electronic (UV-Vis) Spectroscopy : The UV-Vis spectrum of the free this compound ligand will show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings. cu.edu.eg Upon coordination to a metal ion, these bands often shift in wavelength and/or intensity. cu.edu.egbohrium.com This shift is a clear indication of the alteration of the electronic structure of the ligand due to the metal-ligand bond formation. In addition to the ligand-centered transitions, the spectra of the complexes may also exhibit d-d transitions for transition metals with partially filled d-orbitals, which are typically weak and provide information about the coordination geometry of the metal ion. researchgate.net
Influence of Substitution on Coordination Behavior
The presence and position of substituents on the pyrimidine or phenyl rings can significantly influence the coordination behavior of the ligand. nih.gov The 3-methyl group on the phenyl ring of this compound exerts its influence primarily through electronic and steric effects.
Electronic Effects : The methyl group is weakly electron-donating. This property can increase the basicity of the pyrimidine nitrogens, making the ligand a stronger donor and potentially forming more stable complexes compared to an unsubstituted phenylpyrimidine. In contrast, an electron-withdrawing substituent (like a nitro or chloro group) would decrease the basicity of the nitrogens and could lead to weaker metal-ligand bonds. nih.govmdpi.com
The study of a series of ligands with different substituents allows for a systematic investigation of these effects and enables the rational design of ligands with tailored coordination properties for specific applications in areas such as catalysis and materials science. researchgate.net
Supramolecular Chemistry and Crystal Engineering Involving 4 3 Methylphenyl Pyrimidine
Self-Assembly Principles of Pyrimidine (B1678525) Scaffolds
The pyrimidine scaffold, a core component of 4-(3-Methylphenyl)pyrimidine, plays a crucial role in its self-assembly. Pyrimidine rings are known to participate in a variety of non-covalent interactions that direct the formation of ordered supramolecular structures. The nitrogen atoms within the pyrimidine ring are key players, acting as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen bonds, which are fundamental to the controlled assembly of molecules in the solid state.
Directing Intermolecular Interactions for Supramolecular Architectures
The specific arrangement of molecules in a crystal is dictated by a complex balance of intermolecular forces. In this compound, both the methylphenyl moiety and the pyrimidine nitrogen atoms are instrumental in guiding these interactions.
The methylphenyl group of this compound introduces additional layers of control over the crystal packing. The phenyl group, being aromatic, can engage in π-π stacking interactions with other phenyl or pyrimidine rings. The position of the methyl group at the 3-position (meta-position) of the phenyl ring introduces steric considerations that can influence the preferred orientation of the molecules. This steric hindrance can prevent a perfectly co-planar arrangement, leading to tilted or herringbone packing motifs.
Moreover, the methyl group itself can participate in weaker C–H···π interactions, where the hydrogen atoms of the methyl group interact with the electron cloud of an adjacent aromatic ring. These seemingly weak interactions can collectively provide significant stabilization to the crystal lattice and play a decisive role in the final solid-state structure.
The two nitrogen atoms of the pyrimidine ring are primary sites for hydrogen bonding. They can accept hydrogen bonds from suitable donor molecules, including water, alcohols, or even C-H groups from neighboring molecules in C–H···N interactions. The directional nature of these hydrogen bonds is a key determinant of the supramolecular architecture. For instance, the formation of dimeric structures or extended one-, two-, or three-dimensional networks is often mediated by these N-H interactions. The specific hydrogen bonding patterns observed will depend on the presence of other functional groups and the crystallization conditions.
Design and Analysis of Coordination Polymers and Metal-Organic Frameworks
The nitrogen atoms of the pyrimidine ring in this compound make it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating to metal ions, this compound can act as a linker, bridging metal centers to form extended networks.
The design of these materials involves the careful selection of metal ions and the ligand. The coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the binding mode of the pyrimidine ligand will determine the dimensionality and topology of the resulting framework. For example, if this compound acts as a monodentate ligand, it might lead to the formation of discrete metal complexes or one-dimensional chains. If it were to bridge two metal centers, higher-dimensional structures could be achieved. The methylphenyl group can also influence the porosity and properties of the resulting MOF by occupying space within the framework or by interacting with guest molecules.
| Framework Component | Role in Coordination Polymer/MOF | Potential Outcome |
| This compound | Organic Ligand (Linker) | Bridges metal centers to form extended networks. |
| Pyrimidine Nitrogen Atoms | Coordination Sites | Bind to metal ions, dictating the connectivity of the framework. |
| Methylphenyl Moiety | Steric and Functional Group | Influences framework topology, porosity, and guest interactions. |
| Metal Ion | Node | Acts as a connecting point for the organic linkers, defining the geometry of the framework. |
Polymorphism and Cocrystallization Strategies
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in crystal engineering. Different polymorphs of this compound would likely exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by factors such as solvent, temperature, and cooling rate during crystallization. The subtle interplay of the intermolecular interactions discussed above can lead to different, yet energetically similar, packing arrangements.
Cocrystallization offers another strategy to modify the solid-state properties of this compound. By co-crystallizing it with other molecules (coformers), new multi-component crystals with tailored properties can be designed. The choice of a coformer is typically guided by the potential for complementary intermolecular interactions. For instance, a coformer with strong hydrogen bond donor groups could be selected to form robust hydrogen bonds with the pyrimidine nitrogen atoms. This approach can be used to improve properties such as solubility or to create materials with novel optical or electronic characteristics.
| Strategy | Description | Potential Impact on this compound |
| Polymorphism | The existence of multiple crystalline forms of the same compound. | Different crystal packing can lead to variations in physical properties like melting point and solubility. |
| Cocrystallization | The formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. | Allows for the tuning of properties by introducing a coformer with complementary functional groups for directed intermolecular interactions. |
Fundamental Mechanistic Studies of Molecular Interactions
Molecular Recognition and Binding Motifs (Theoretically Derived)
The ability of 4-(3-Methylphenyl)pyrimidine to recognize and bind with other molecules is primarily dictated by its capacity to form specific non-covalent interactions. Theoretical models, based on studies of similar pyrimidine (B1678525) derivatives, predict several key binding motifs.
The nitrogen atoms within the pyrimidine ring are key sites for hydrogen bonding. As hydrogen bond acceptors, they can interact with hydrogen bond donors from other molecules. In crystal structures of related pyrimidine derivatives, N-H···N hydrogen bonds are frequently observed, often leading to the formation of centrosymmetric dimers and more complex tetrameric structures. iucr.org The presence of functional groups like carbonyls in related structures can also lead to N–H···O intermolecular hydrogen bonds, forming stable, predictable dimer arrangements. znaturforsch.com
Furthermore, the aromatic nature of both the pyrimidine and the 3-methylphenyl rings facilitates π-π stacking interactions. These interactions are crucial for the stabilization of crystal packing, where parallel arrangements of the aromatic rings lead to attractive forces. iucr.orgnih.govresearchgate.net Computational studies on related compounds suggest that the functional groups present can influence the formation of various biological interactions, including both hydrogen bonding and π-π stacking, which are vital for the recognition of biological targets. ontosight.ai In N-(3-Methylphenyl)pyrimidin-2-amine, for example, two independent molecules in the asymmetric unit display different conformations, one being significantly twisted and the other nearly planar, showcasing the molecule's conformational flexibility which influences its intermolecular contacts. iucr.org
Investigation of Non-Covalent Interactions at the Molecular Level
To gain a deeper understanding of the forces governing the supramolecular assembly of this compound, computational chemistry methods are employed. Techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis provide detailed insights into the nature and relative importance of various non-covalent interactions. nih.govmdpi.comresearchgate.net
DFT calculations are used to optimize the molecular geometry and to calculate various electronic properties that dictate reactivity and interaction strength. nih.gov For pyrimidine derivatives, DFT studies help in understanding the electronic structure and the nature of orbitals involved in bonding and interactions. bohrium.com These theoretical investigations have been instrumental in explaining the formation of different types of dimers and the role of weaker interactions, such as C-H···π, in stabilizing the crystal lattice. znaturforsch.comnih.gov
Table 1: Theoretically Derived Non-Covalent Interactions in Phenyl-Pyrimidine Scaffolds
| Interaction Type | Description | Relevant Studies |
| Hydrogen Bonding | Formation of N-H···N and N-H···O bonds leading to dimers and larger supramolecular assemblies. | iucr.orgznaturforsch.comnih.gov |
| π-π Stacking | Stacking interactions between pyrimidine and/or phenyl rings, contributing to crystal stability. | iucr.orgnih.govresearchgate.net |
| C-H···π Interactions | Interactions between C-H bonds and the π-system of the aromatic rings, further consolidating packing. | nih.gov |
| Offset π-Stacking | A displaced stacking of aromatic rings, contributing to the formation of columns in the crystal structure. | iucr.org |
Photophysical Processes and Electronic Transitions
The photophysical properties of this compound are determined by how the molecule absorbs and emits light, which is directly related to its electronic structure. The pyrimidine ring acts as a strong electron-accepting unit, a property that is central to the electronic behavior of its derivatives. mdpi.comnih.gov
When a phenyl group is attached to the pyrimidine core, the system often exhibits photophysical properties arising from intramolecular charge transfer (ICT). nih.govrsc.org In this process, the absorption of light promotes an electron from the electron-richer phenyl moiety (donor) to the electron-deficient pyrimidine ring (acceptor). This charge redistribution results in a large change in the dipole moment between the ground and excited states. rsc.org
The specific electronic transitions can be calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net Studies on related phenyl-substituted heterocycles show that the lowest energy absorption bands typically correspond to either a local π-π* transition within the aromatic system or an ICT transition. rsc.org For instance, in a ruthenium(II) complex with a 4-phenylpyrimidine (B189444) ligand, TD-DFT calculations helped to assign the bands in the UV-Vis spectrum to specific singlet-singlet electronic transitions, including metal-to-ligand charge transfer (MLCT) and intra-ligand π → π* transitions. researchgate.net
The photophysical properties, such as the wavelengths of maximum absorption (λabs) and emission (λem), Stokes shift, and fluorescence quantum yield (ΦF), are sensitive to the molecular environment. The polarity of the solvent can significantly influence these properties by stabilizing the charge-separated excited state. researchgate.net In many donor-acceptor pyrimidine derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. nih.govresearchgate.net
Table 2: Representative Photophysical Data for Phenyl-Substituted Pyrimidine Derivatives
| Compound Class | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Key Transition |
| Phenyl-substituted pyrimidines | ~350-400 nm | ~400-550 nm | Varies (up to ~71%) | π-π* and ICT |
| Donor-Acceptor Pyrimidines | ~400-420 nm | ~540-550 nm | Moderate | ICT |
| 4'-(Phenyl)-terpyridines | ~350 nm | ~380 nm | High (up to 0.64) | πtpy–πtpy (Local) |
| Donor-substituted 4'-(Phenyl)-terpyridines | >400 nm | >500 nm | Varies | ICT (πph–πtpy) |
| Note: This table presents generalized data from various studies on related compounds to illustrate the range of properties and is not specific to this compound. The actual values depend on the specific substituents and solvent conditions. rsc.orgresearchgate.netmdpi.com |
Conclusion and Future Research Directions
Summary of Current Research Insights for 4-(3-Methylphenyl)pyrimidine
Current research specifically detailing the biological or pharmacological properties of this compound is sparse. The compound is primarily recognized and made available as a chemical building block for early-stage discovery research. sigmaaldrich.com Its linear formula is C₁₁H₁₀N₂, with a molecular weight of 170.216 and a CAS number of 302913-74-2. sigmaaldrich.com
While direct research on this compound is not widely published, related structures that incorporate the (3-methylphenyl)pyrimidine moiety have been synthesized and investigated. For instance, complex derivatives have been explored for their potential as kinase inhibitors, highlighting the relevance of this scaffold in medicinal chemistry. nih.govsemanticscholar.org The broader class of pyrimidine (B1678525) derivatives is well-known for a vast range of biological activities, including roles in anticancer and anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net The significance of the pyrimidine nucleus is rooted in its presence in DNA, RNA, and various natural products like vitamin B1. numberanalytics.comsemanticscholar.orgrsc.org
Identified Gaps and Emerging Research Avenues
The most significant gap in the current body of knowledge is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. Its availability as a research chemical suggests an opportunity for it to be used as a precursor in the synthesis of more complex, biologically active molecules. smolecule.comsmolecule.com
Emerging research avenues could therefore include:
Synthesis and Characterization: Developing and optimizing synthetic routes for this compound and its novel derivatives. Classical methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with urea (B33335) or similar reagents. ijsat.org
Biological Screening: A thorough investigation of the compound's potential pharmacological effects is warranted. Given that pyrimidine scaffolds are crucial in anticancer drug discovery, screening for cytotoxicity against various cancer cell lines would be a logical starting point. mdpi.comnih.govmdpi.com Other potential areas for screening include anti-inflammatory, antimicrobial, and antiviral activities. rsc.orgderpharmachemica.com
Structure-Activity Relationship (SAR) Studies: Should initial screenings yield positive results, SAR studies could be initiated. This would involve synthesizing a library of related derivatives to understand how structural modifications influence biological activity. ijsat.org For example, studies on related compounds have shown that the position of substituents on the aryl group can impact activity. nih.govsemanticscholar.org
Challenges and Opportunities in Pyrimidine Chemistry Research
The field of pyrimidine chemistry, while mature, continues to present both challenges and exciting opportunities for researchers.
Challenges:
Drug Resistance: A significant hurdle in the clinical use of pyrimidine-based drugs, particularly in oncology, is the development of resistance mechanisms by cancer cells. mdpi.comnih.gov
Toxicity and Side Effects: Many existing therapies that incorporate pyrimidine analogs can be associated with significant toxicity and adverse side effects, limiting their therapeutic window. nih.gov
Synthesis Complexity: The synthesis of complex, fused pyrimidine systems or the introduction of diverse substituents can be challenging, requiring multi-step processes and potentially low yields. ijsat.org
Opportunities:
Novel Drug Discovery: The pyrimidine scaffold remains a "privileged" structure in medicinal chemistry, serving as a foundation for the development of new therapeutic agents for a wide range of diseases, including cancer, and infectious and metabolic disorders. mdpi.comijsat.orgmdpi.comgsconlinepress.com
Targeted Therapies: There is a growing focus on designing pyrimidine derivatives as dual-target or multi-target kinase inhibitors to enhance therapeutic efficacy and overcome resistance. mdpi.com The versatility of the pyrimidine ring allows it to interact with diverse biological targets like kinases and enzymes involved in DNA synthesis. ijsat.orgacs.org
Advanced Synthetic Methodologies: Innovations in synthetic chemistry, such as green chemistry approaches, flow chemistry, and C-H activation strategies, are streamlining the synthesis of pyrimidine derivatives and expanding the accessible structural diversity. ijsat.org
New Therapeutic Modalities: Emerging strategies that incorporate pyrimidine frameworks, such as PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, offer novel ways to target oncogenic pathways that have been difficult to address with traditional inhibitors. ijsat.orgacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Methylphenyl)pyrimidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrimidine intermediates (e.g., 4-chloro derivatives) can react with 3-methylphenylboronic acids under Suzuki-Miyaura conditions. Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol), and temperature (80–100°C). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is used for purification .
- Key Data : Yield improvements (e.g., from 60% to 85%) are achievable by adjusting stoichiometric ratios (1:1.2 for boronic acid:halopyrimidine) and inert atmosphere conditions .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Crystallization is achieved via slow evaporation in solvents like DCM/hexane. SHELX software (SHELXL for refinement) analyzes unit cell parameters and hydrogen bonding. Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.1 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.1085) .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Screen for kinase inhibition (e.g., RAF/MEK), antimicrobial activity (MIC assays), or receptor modulation (e.g., α7 nicotinic acetylcholine receptors). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) are generated at concentrations ranging from 0.1–100 µM. Parallel controls (DMSO vehicle) and triplicate measurements ensure reproducibility .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties) in this compound derivatives be resolved?
- Methodological Answer : Disordered groups (e.g., methyl or phenyl rings) are modeled using PART instructions in SHELXL. Refinement strategies include:
- Thermal Ellipsoid Analysis : Identify anisotropic displacement parameters (ADPs) exceeding 0.08 Ų.
- Twinned Data : Apply HKLF 5 in SHELX for twin law refinement (e.g., basal/merohedral twinning).
- Validation Tools : Check R-factor convergence (<0.05) and CCDC validation reports .
Q. What computational methods support structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to predict binding modes with targets (e.g., CYP3A4 or FGF receptors). Quantum mechanics (QM) calculations (DFT at B3LYP/6-31G* level) optimize geometries and calculate electrostatic potential maps. MD simulations (NAMD, GROMACS) assess stability over 100 ns trajectories. Validate predictions with experimental IC₅₀ correlations (R² > 0.85) .
Q. How are trace impurities (e.g., synthetic byproducts) in this compound batches quantified and identified?
- Methodological Answer : Employ LC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in H₂O/ACN). For identification:
- HRMS : Match exact masses (e.g., m/z 243.064 for chloro-fluoro byproducts).
- NMR Spiking : Compare impurity peaks with synthesized reference standards.
- Regulatory Context : EP/ICH guidelines require impurity profiling at ≤0.15% for APIs. A study detected ethyl carbamate impurities (72810-57-2) at 0.08% using UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
